N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Triazoles in Biological Properties
Fused heterocyclic 1,2,4-triazoles, closely related to the chemical structure , have gained interest due to their diverse biological properties. Research by Karpina et al. (2019) explored the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are structurally similar, and assessed their biological properties. This highlights the potential use of such compounds in pharmacological applications (Karpina et al., 2019).
Anticancer and Antimicrobial Potential
Another study by Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, showing notable activity against HCT 116 cancer cell lines and antimicrobial properties. This suggests that compounds with similar structures, including the one , might also exhibit similar activities (Kumar et al., 2019).
Synthesis and Anti-inflammatory Activity
In research conducted by Sunder and Maleraju (2013), derivatives of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-2-thioxothiazolidin-3-yl)acetamide], which share a similar molecular backbone, were synthesized and tested for anti-inflammatory activity. This indicates that similar compounds may also be explored for their potential in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Anticancer and Antimicrobial Derivatives
A study by Riyadh et al. (2013) on the synthesis of antipyrine-based heterocycles, including [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives, revealed their potential anticancer and antimicrobial activities. Given the structural similarity, it is plausible that N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide might also share these properties (Riyadh et al., 2013).
Potential in Positive Inotropic Activity
Research by Wu et al. (2012) on N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, which have a structural similarity, showed significant positive inotropic activity, indicating that similar compounds could be explored for cardiovascular applications (Wu et al., 2012).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-13-4-3-8-25(11-13)18-19-24-27(20(29)26(19)9-7-22-18)12-17(28)23-15-6-5-14(2)16(21)10-15/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPJEXFFWNCGLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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